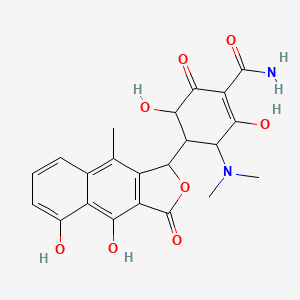![molecular formula C₈H₁₅NO₃ B1147839 (3aS,4R,6S,6aR)-6-amino-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-ol CAS No. 592533-90-9](/img/structure/B1147839.png)
(3aS,4R,6S,6aR)-6-amino-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The study and synthesis of complex molecules like "(3aS,4R,6S,6aR)-6-amino-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-ol" involve a deep understanding of organic chemistry and heterocyclic compounds. These molecules are crucial for various applications in medicinal chemistry, drug design, and the development of new materials with unique properties.
Synthesis Analysis
The synthesis of complex heterocyclic compounds involves multi-step chemical reactions, utilizing reagents and catalysts to introduce or modify specific functional groups. For example, the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5- ones has been explored as a privileged scaffold in the synthesis of various heterocycles, highlighting the reactivity and utility of such molecules in creating diverse chemical structures (Gomaa & Ali, 2020).
Molecular Structure Analysis
The molecular structure of complex heterocycles is determined using spectroscopic methods and computational chemistry. These analyses reveal the spatial arrangement of atoms, stereochemistry, and electronic distribution, which are critical for understanding the molecule's reactivity and properties.
Chemical Reactions and Properties
Heterocyclic compounds undergo a variety of chemical reactions, including cycloadditions, substitutions, and eliminations, which enable the synthesis of a wide range of derivatives. The reactivity of these compounds is often influenced by their electron-rich heteroatoms, leading to their use in synthesizing biologically active molecules. For instance, the synthesis and properties of amino acids and peptides containing a tetrazolyl moiety have been reviewed, emphasizing the versatility of nitrogen heterocycles in medicinal chemistry (Popova & Trifonov, 2015).
Physical Properties Analysis
The physical properties of heterocyclic compounds, such as melting points, boiling points, solubility, and stability, are crucial for their practical application. These properties are determined by the compound's molecular structure and influence its behavior in different environments.
Chemical Properties Analysis
The chemical properties of heterocyclic compounds, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and photophysical properties, are essential for designing molecules with desired biological or material properties. For example, the analysis of the structural diversity and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals underscores the significance of these compounds in drug development (Vitaku, Smith, & Njardarson, 2014).
Scientific Research Applications
Carbocyclic Sinefungin Synthesis
This compound provides a convenient entry point for the synthesis of carbocyclic sinefungin, a compound of interest due to its potential biological activities. The 18-step preparation process is adaptable to various carbocyclic sinefungin analogs, allowing for diversity in heterocyclic base and amino acid bearing side chains (Yin, Zhao, & Schneller, 2007).
Key Intermediate for Carbocyclic Nucleosides
The compound serves as a key single enantiomer intermediate in the synthesis of carbocyclic nucleosides, such as adenosine agonists. A notable process involving catalytic osmium tetraoxide dihydroxylation demonstrates its pivotal role in producing these pharmacologically significant nucleosides (Bannister et al., 1997).
Preparation of Carbocyclic S-Adenosylazamethionine
A practical synthesis route for carbocyclic nitrogen analogs of S-adenosylmethionine, utilizing variations of literature procedures, has been developed. This synthesis involves stereospecific production of intermediates from D-(-)-ribose, showcasing the compound's utility in creating biochemically relevant molecules (Yang, Ye, & Schneller, 2004).
C-Nucleosides Synthesis
The compound is used in the synthesis of C-5′-nor-3-deazaaristeromycin diastereomeric analogues, which involves constructing a fused imidazo unit. This synthesis contributes to the development of novel carbocyclic nucleosides, highlighting its application in nucleoside analog synthesis (Ye & Schneller, 2014).
Stereocontrolled Transformation into Peptides
The compound's derivatives have been synthesized and incorporated into peptides, showcasing its versatility in peptide synthesis. This involves a novel strategy for the transformation of nitrohexofuranoses into cyclopentylamines, highlighting its application in the synthesis of bioactive peptides (Fernandez et al., 2010).
Future Directions
properties
IUPAC Name |
(3aS,4R,6S,6aR)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-8(2)11-6-4(9)3-5(10)7(6)12-8/h4-7,10H,3,9H2,1-2H3/t4-,5+,6+,7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXPYGRDXRLICKY-WNJXEPBRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(CC(C2O1)O)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](C[C@H]([C@@H]2O1)O)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3aS,4R,6S,6aR)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5(6)-CR 110 [5(6)-Carboxyrhodamine 110, hydrochloride]](/img/no-structure.png)



